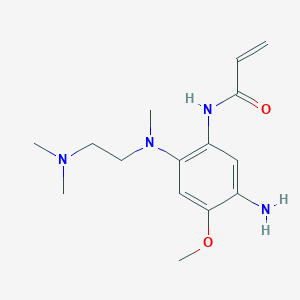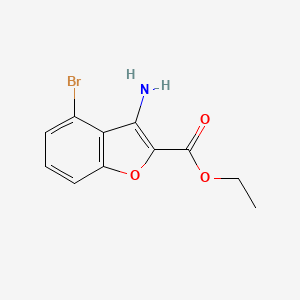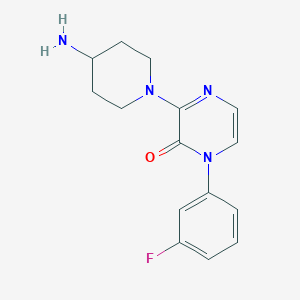
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative.
Bromination: The coumarin derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Hydroxylation: Finally, the compound is hydroxylated using a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade bromine or N-bromosuccinimide.
Continuous Acetylation: Continuous flow acetylation using acetic anhydride or acetyl chloride in industrial reactors.
Automated Hydroxylation: Automated hydroxylation using hydrogen peroxide or other hydroxylating agents in controlled environments.
化学反应分析
Types of Reactions
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
科学研究应用
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
作用机制
The mechanism of action of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Used in the synthesis of fluorescent dyes.
6-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one is unique due to the combination of acetyl, bromo, and dihydroxy groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives.
属性
CAS 编号 |
184776-56-5 |
|---|---|
分子式 |
C11H7BrO5 |
分子量 |
299.07 g/mol |
IUPAC 名称 |
6-acetyl-8-bromo-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3 |
InChI 键 |
NAVCEXRFPODVKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)









![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)



